molecular formula C25H32N2O4 B2985462 tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate CAS No. 2250436-42-9

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate

Cat. No. B2985462
CAS RN: 2250436-42-9
M. Wt: 424.541
InChI Key: DATXIRBCQJWVSF-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate, also known as Fmoc-D-Lys(Boc)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that is found in many proteins. Fmoc-D-Lys(Boc)-OH is used as a building block in peptide synthesis, a process that is used to create peptides, which are short chains of amino acids that are used in a variety of applications.

Mechanism of Action

Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH does not have a specific mechanism of action, as it is used as a building block in peptide synthesis. However, peptides that are synthesized using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH may have specific mechanisms of action, depending on their structure and function.
Biochemical and Physiological Effects:
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH does not have any specific biochemical or physiological effects, as it is used as a building block in peptide synthesis. However, peptides that are synthesized using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH may have specific biochemical and physiological effects, depending on their structure and function.

Advantages and Limitations for Lab Experiments

One advantage of using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in peptide synthesis is that it is a relatively inexpensive and readily available building block. However, one limitation is that the synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH can be complex and time-consuming, which may limit its use in some applications.

Future Directions

There are several future directions for the use of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in scientific research. One direction is the development of new methods for the synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH that are more efficient and cost-effective. Another direction is the use of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in the synthesis of new types of peptidomimetics that have unique properties and functions. Additionally, tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH may be used in the synthesis of peptides and peptidomimetics that have therapeutic applications, such as in the treatment of cancer or infectious diseases.

Synthesis Methods

The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting compound is then used as a building block in peptide synthesis.

Scientific Research Applications

Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH is widely used in scientific research as a building block in peptide synthesis. Peptides are used in a variety of applications, including drug development, protein engineering, and biomaterials. tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

IUPAC Name

tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXIRBCQJWVSF-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate

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